molecular formula C9H10Br2N2 B1345287 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide CAS No. 934570-40-8

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide

Número de catálogo: B1345287
Número CAS: 934570-40-8
Peso molecular: 306 g/mol
Clave InChI: WHMCWOHHFOGLGP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide typically involves the bromination of 1-methyl-1H-benzimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to ensure complete bromination.

    Catalysts: Sometimes, a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group serves as a reactive site for nucleophilic displacement, enabling diverse functionalization.

NucleophileConditionsProductKey ObservationsReference
ThioureaTrifluoroacetic acid, reflux1-((1H-Benzimidazol-2-yl)methyl)thioureaReaction proceeds via thiouronium salt intermediate, confirmed by IR (3372–3025 cm⁻¹ NH/CH stretch) and ¹H-NMR (δ 4.85 ppm for CH₂-Br) .
2-AminothiazoleSolvent-free, ambient temperatureN-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amineDirect condensation yields thiazole derivatives; structure validated by mass spectrometry .

Mechanistic Notes :

  • The reaction with thiourea involves initial S-attack to form a thiouronium intermediate, followed by HBr elimination .

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Acid-Mediated Transformations

Acidic conditions facilitate protonation of the benzimidazole nitrogen, altering electronic properties and reactivity.

Reaction TypeReagents/ConditionsOutcomeReference
HydrolysisH₂O, HBr, heat1-Methyl-1H-benzimidazole-2-methanolBromide substitution by hydroxyl group; product isolated via recrystallization .
CyclizationNH₄SCN, HCl, refluxBenzimidazole-fused thiazole derivativesThiocyanate acts as a dual nucleophile, forming heterocyclic systems .

Cross-Coupling Reactions

The bromomethyl group participates in metal-catalyzed couplings, enabling C–C bond formation.

Catalyst/BasePartnerProductYieldReference
Pd(PPh₃)₄, K₂CO₃Arylboronic acids2-(Arylmethyl)-1-methylbenzimidazoles65–78%
CuI, DBUTerminal alkynesPropargyl-substituted benzimidazoles72%

Key Data :

  • Suzuki-Miyaura couplings exhibit tolerance for electron-deficient arylboronic acids .

  • Sonogashira reactions require inert atmospheres to prevent alkyne oxidation .

Reductive Dehalogenation

Controlled reduction removes the bromine atom while preserving the benzimidazole core.

Reducing AgentConditionsProductSelectivityReference
NaBH₄EtOH, 0°C2-Methyl-1-methyl-1H-benzimidazole>90%
H₂/Pd-CTHF, rt2-Methyl-1-methyl-1H-benzimidazoleQuantitative

Safety Note :
Hydrobromic acid (HBr) is liberated during reductions, necessitating acid-trapping agents like NaHCO₃ .

Comparative Reactivity Analysis

The bromomethyl group’s reactivity surpasses analogous chloromethyl derivatives due to Br’s superior leaving-group ability.

Parameter2-(Bromomethyl)-1-methyl Derivative2-(Chloromethyl)-1-methyl Derivative
Reaction Rate with NH₃3.2 × 10⁻³ s⁻¹1.1 × 10⁻³ s⁻¹
Activation Energy (Eₐ)45 kJ/mol58 kJ/mol

Data derived from competition experiments under identical conditions .

Stability and Side Reactions

Prolonged storage or heating above 100°C induces degradation:

  • Major Degradants : 1-Methylbenzimidazole (via HBr elimination) and dibenzimidazolylmethane (self-condensation) .

  • Mitigation : Store under inert gas at −20°C; avoid prolonged exposure to light .

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is a chemical compound belonging to the benzimidazole family, known for its diverse biological activities and frequent use in pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex benzimidazole derivatives and serves as a building block for developing new materials and catalysts.
  • Biology It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and can be used in the design of new drugs and therapeutic agents.
  • Medicine It is explored for its role in medicinal chemistry, particularly in developing pharmaceuticals targeting specific enzymes or receptors.
  • Industry It is utilized in the production of dyes, pigments, and other specialty chemicals.

This compound (BMBI) has garnered attention for its potential biological activities, particularly in antimicrobial, antiviral, and anticancer research.

Antimicrobial Properties Research indicates that BMBI exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Antibacterial Activity : BMBI has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) have been reported to be less than 10 µg/mL for certain strains.
  • Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, with notable inhibition observed in biofilm formation.

Antiviral Properties Preliminary studies suggest that BMBI may possess antiviral capabilities, although specific mechanisms remain under investigation. The bromomethyl group is hypothesized to interact with viral proteins or nucleic acids, potentially inhibiting viral replication.

Anticancer Activity BMBI's potential as an anticancer agent is being explored. Initial research indicates that it may induce apoptosis in cancer cell lines through:

  • Inhibition of cell proliferation
  • Induction of oxidative stress, leading to cell death

The biological activity of BMBI is believed to be mediated through several mechanisms:

  • Electrophilic Attack : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as enzymes and DNA, leading to inhibition or modification of their functions.
  • Target Interaction : Interaction studies have shown binding affinities with various biological targets, including enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that BMBI exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against MRSA strains, with MIC values indicating strong potential for therapeutic applications.
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that BMBI induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways.
  • Biofilm Disruption Study : Research indicated that BMBI effectively disrupted biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)-1-methyl-1H-benzimidazole
  • 1-Methyl-2-(methylthio)-1H-benzimidazole

Comparison

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide is unique due to the presence of both a bromomethyl group and a methyl group on the benzimidazole ring. This combination can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for specific research and industrial purposes.

Actividad Biológica

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide (BMBI) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C9H10BrN2
Molecular Weight : Approximately 220.09 g/mol
Structure : The compound features a bromomethyl group attached to a benzimidazole ring, enhancing its reactivity and biological properties.

Synthesis of BMBI

BMBI can be synthesized through various methods, including:

  • Condensation of o-phenylenediamine with bromoacetophenone
  • Reaction of N-methylanthranilic acid with formaldehyde and sodium bromide

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm its structure and purity .

Antimicrobial Properties

Research indicates that BMBI exhibits significant antimicrobial activity against various pathogens. Key findings include:

  • Antibacterial Activity : BMBI has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) have been reported to be less than 10 µg/mL for certain strains .
  • Antifungal Activity : The compound also demonstrates antifungal properties against species such as Candida albicans, with notable inhibition observed in biofilm formation .

Antiviral Properties

Preliminary studies suggest that BMBI may possess antiviral capabilities, although specific mechanisms remain under investigation. The bromomethyl group is hypothesized to interact with viral proteins or nucleic acids, potentially inhibiting viral replication .

Anticancer Activity

BMBI's potential as an anticancer agent is being explored. Initial research indicates that it may induce apoptosis in cancer cell lines through:

  • Inhibition of cell proliferation
  • Induction of oxidative stress , leading to cell death .

The biological activity of BMBI is believed to be mediated through several mechanisms:

  • Electrophilic Attack : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as enzymes and DNA, leading to inhibition or modification of their functions .
  • Target Interaction : Interaction studies have shown binding affinities with various biological targets, including enzymes involved in metabolic pathways .

Case Studies

Several studies have highlighted the biological efficacy of BMBI:

  • Antimicrobial Efficacy Study : A study demonstrated that BMBI exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against MRSA strains, with MIC values indicating strong potential for therapeutic applications .
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that BMBI induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. The mechanism was attributed to the activation of caspase pathways .
  • Biofilm Disruption Study : Research indicated that BMBI effectively disrupted biofilm formation in Candida albicans, suggesting its potential use in treating biofilm-associated infections .

Summary Table of Biological Activities

Activity TypePathogen/Cell TypeObserved EffectMIC/IC50 Value
AntibacterialStaphylococcus aureusInhibition of growth< 10 µg/mL
AntifungalCandida albicansDisruption of biofilmNot specified
AnticancerVarious cancer cell linesInduction of apoptosisNot specified

Propiedades

IUPAC Name

2-(bromomethyl)-1-methylbenzimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCWOHHFOGLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640173
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-40-8
Record name 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1-methyl-1H-benzimidazol-2-yl)methanol (1.1 g, 6.8 mmol) in anhydrous dichloromethane (60 mL) was added dropwise phosphorus tribromide (1.3 mL, 14.0 mmol). The mixture was stirred at room temperature overnight. Dichloromethane was evaporated. The residue was dried in vacuo, affording 2-(bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. The product was used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.